3'-Aminoacetophenone

Catalog No.
S601041
CAS No.
99-03-6
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Aminoacetophenone

CAS Number

99-03-6

Product Name

3'-Aminoacetophenone

IUPAC Name

1-(3-aminophenyl)ethanone

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3

InChI Key

CKQHAYFOPRIUOM-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)N

Synonyms

1-(3-Aminophenyl)ethan-1-one; 1-(3-Aminophenyl)ethanone; 1-Acetyl-3-aminobenzene; 3-Acetylaniline; 3-Acetylphenylamine; 3-Methylcarbonylaniline; 3’-Aminoacetophenone; NSC 7637; m-Acetylaniline; m-Aminoacetophenone; m-Aminoacetylbenzene; β-Aminoacetop

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N

Application in Physical Chemistry

Specific Scientific Field: Physical Chemistry

Summary of the Application: 3’-Aminoacetophenone is used in the study of molecular structure and dynamics through rotational spectroscopy .

Methods of Application or Experimental Procedures: The rotational spectra of 3’-Aminoacetophenone and its isotopologues were investigated in the microwave (2–8 GHz) and millimetre (59.6–74.4 GHz) frequency regions using chirped pulse Fourier transform and free-jet absorption techniques .

Results or Outcomes: The study found that the Z form in 3’-aminoacetophenone is favoured with respect to E and the measured energy difference upper limit is about 5.5 (1) kJ mol −1 . Barriers to methyl internal rotation are V3 = 7.04 (2) and 6.530 (6) kJ mol −1 for 3’ (Z)- and 4’-aminoacetophenone, respectively .

Application in Organic Synthesis

Specific Scientific Field: Organic Synthesis

Summary of the Application: 3’-Aminoacetophenone acts as a bifunctional coupling reagent during the synthesis of pyrimidines . It was also used as a starting reagent during the synthesis of curcumin mimics with a substituted sulfonyl group .

Application in Asymmetric Synthesis

Specific Scientific Field: Asymmetric Synthesis

Summary of the Application: 3’-Aminoacetophenone was used as a reagent during the asymmetric total synthesis of pactamycin . Pactamycin is a complex natural product with potent antiproliferative properties across multiple phylogenetic domains .

Application in the Synthesis of Curcumin Mimics

Summary of the Application: 3’-Aminoacetophenone was used as a starting reagent during the synthesis of curcumin mimics with a substituted sulfonyl group .

3'-Aminoacetophenone, also known as 1-(3-aminophenyl)ethanone, is an aromatic compound with the molecular formula C8H9NOC_8H_9NO and a molecular weight of approximately 135.16 g/mol. It features an amino group attached to the benzene ring of acetophenone, making it a derivative of both acetophenone and aniline. This compound is characterized by its pale yellow crystalline appearance and is soluble in organic solvents such as ethanol and ether but less soluble in water .

  • Pharmaceutical research: The amine group can interact with various biological targets, making it a potential candidate for drug discovery [].
  • Material science: This compound could be used as a building block for the synthesis of new materials with specific functionalities due to the reactive amine and ketone groups [].

  • Oxidation: It can be oxidized to form 3-acetamidobenzoic acid using oxidizing agents like potassium permanganate.
  • Reduction: The ethanone group can be reduced to yield 1-(3-aminophenyl)ethanol, typically using sodium borohydride.
  • Electrophilic Substitution: The amino group can engage in electrophilic substitution reactions, such as diazotization followed by coupling with phenols to create azo dyes.

These reactions highlight the compound's versatility in organic synthesis.

3'-Aminoacetophenone exhibits significant biological activity, particularly as an inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. The compound can either inhibit or activate tyrosinase depending on its concentration. Its interaction with this enzyme leads to the formation of a colorless adduct with o-dopaquinone, which can subsequently undergo oxidation to yield colored compounds . This property makes it of interest in cosmetic formulations aimed at skin lightening and pigmentation control.

Several methods exist for synthesizing 3'-Aminoacetophenone:

  • Reduction of 3'-Nitroacetophenone:
    • Dissolve 3'-nitroacetophenone in a mixture of tin(II) chloride and hydrochloric acid.
    • Heat the mixture to 90°C, then cool to room temperature.
    • Filter the precipitate and wash it with water.
    • Recrystallize from ethanol for purification.
  • Industrial Methods: These often involve similar reduction reactions but are optimized for larger scale production to enhance yield and purity.

3'-Aminoacetophenone has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Cosmetics: Due to its tyrosinase inhibitory properties, it is utilized in skin-lightening products.
  • Dyes: It is involved in the production of azo dyes through electrophilic substitution reactions .

Studies on the interactions of 3'-Aminoacetophenone reveal its potential effects on biochemical pathways, particularly in melanin production. Its ability to modulate tyrosinase activity suggests that it could influence pigmentation processes and may have implications for treating hyperpigmentation disorders. Furthermore, environmental factors such as pH and temperature significantly affect its reactivity and stability, indicating that these conditions should be carefully controlled during applications .

Several compounds share structural similarities with 3'-Aminoacetophenone. Here are some notable examples:

Compound NameStructureUnique Features
4-AminoacetophenoneC8H9NOC_8H_9NOHas an amino group at the para position
AcetaminophenC8H9NO2C_8H_9NO_2Known as paracetamol; widely used analgesic
2-AminoacetophenoneC8H9NOC_8H_9NOAmino group at the ortho position
3-NitroacetophenoneC8H8N2O3C_8H_8N_2O_3Contains a nitro group instead of an amino group
4-AminobenzaldehydeC7H7NOC_7H_7NOAn aldehyde derivative with significant reactivity

The unique positioning of the amino group in 3'-Aminoacetophenone (meta position) differentiates it from these related compounds, influencing its reactivity and biological activity significantly compared to those with para or ortho substitutions.

XLogP3

1.2

Boiling Point

289.5 °C

LogP

0.83 (LogP)

Melting Point

98.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (89.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

99-03-6

Wikipedia

1-(3-aminophenyl)ethanone

General Manufacturing Information

Ethanone, 1-(3-aminophenyl)-: ACTIVE

Dates

Modify: 2023-08-15

FT-IR, NIR-FT-Raman and gas phase infrared spectra of 3-aminoacetophenone by density functional theory and ab initio Hartree-Fock calculations

M K Subramanian, P M Anbarasan, V Ilangovan, S Moorthy Babu
PMID: 18178129   DOI: 10.1016/j.saa.2007.11.013

Abstract

The gas phase infrared spectrum of 3-aminoacetophenone (3AAP) was measured in the range 5000-500 cm(-1) and with a resolution of 0.5 cm(-1). The Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra of 3AAP were recorded in the solid phase. Geometry optimizations were done without any constraint and several thermodynamic parameters were calculated for the minimum energy conformer at ab initio and density functional theory (DFT) levels invoking 6-311G(2df 2p) basis set and the results are compared with the experimental values. Harmonic-vibrational wavenumber was also calculated for the minimum energy conformer at ab initio and DFT levels using 6-31G(d,p) basis set and the results are compared with related molecules. With the help of specific scaling procedures, the observed vibrational wavenumbers in gas phase, FT-IR and FT-Raman spectra were analyzed and assigned to different normal modes of the molecule. Most of the modes have wavenumbers in the expected range, the error obtained was in general very low. The appropriate theoretical spectrogram for the FT-IR spectra of the title molecule is also constructed.


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